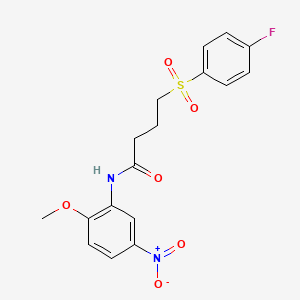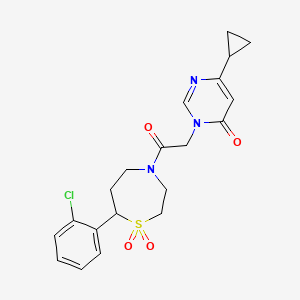
3-(2-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve looking at its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The antimicrobial activity of these compounds is significant as it opens avenues for the development of new antibacterial and antifungal agents. This is particularly important in the era of rising antibiotic resistance. For example, the synthesis of new pyrimidines and condensed pyrimidines has shown promising antimicrobial properties (Essam Abdelghani et al., 2017).
Anti-herpes Virus Activity
Another area of research involves the synthesis of pyrimidine nucleosides evaluated for their antiviral activities, particularly against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV). The study highlights the potential of these compounds in treating viral infections without significant cytotoxicity, suggesting a promising therapeutic index (S. G. Rahim et al., 1996).
Cytotoxic Activity Against Cancer Cell Lines
Research on thiazolopyrimidine derivatives has explored their cytotoxic activity against various cancer cell lines, including breast and colorectal cancer cells. Such studies are crucial for the discovery of new anticancer drugs. The high activities revealed against specific cancer cell lines indicate the potential of these compounds in cancer treatment (Ebtesam A Basiony et al., 2020).
Synthesis and Anticancer/Antimicrobial Agents
The quest for novel biologically potent compounds led to the synthesis of heterocyclic compounds incorporating biologically active entities. These compounds have been evaluated for their anticancer activity against a panel of 60 cancer cell lines and for their antibacterial and antifungal activities. The promising results suggest potential applications in overcoming drug resistance (Kanubhai D. Katariya et al., 2021).
Antifungal Activity and Radiation Stability
The synthesis of thiazolopyrimidines and their evaluation for antifungal activity and radiation stability demonstrate the potential of these compounds in agricultural applications, particularly as fungicides. Some compounds exhibited high fungicidal activity, equivalent to standard treatments against specific fungi, with stability under gamma irradiation (M. Ghorab et al., 1996).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and reactivity to assess how it should be handled and stored safely. Material Safety Data Sheets (MSDS) are often used as a source of this information.
Future Directions
This could involve discussing potential applications of the compound, or areas where further research is needed. This could be based on the compound’s properties, its mechanism of action, or its role in a particular chemical reaction.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind, it may be helpful to look for information in scientific literature or databases. If you need help with that, feel free to ask!
properties
IUPAC Name |
3-[2-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c21-16-4-2-1-3-15(16)18-7-8-23(9-10-29(18,27)28)20(26)12-24-13-22-17(11-19(24)25)14-5-6-14/h1-4,11,13-14,18H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSITBEIDBPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

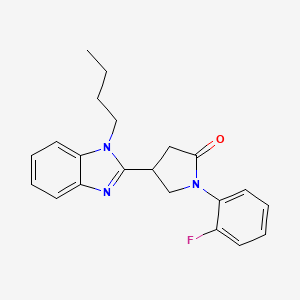
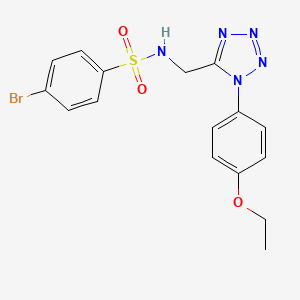
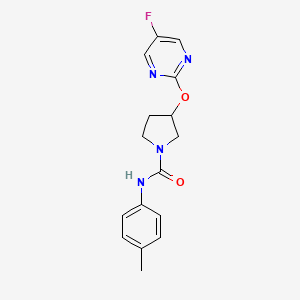
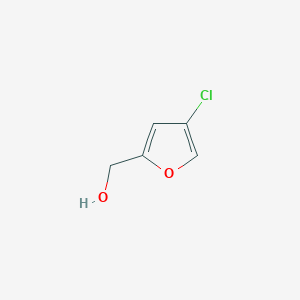
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)
![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)
![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)
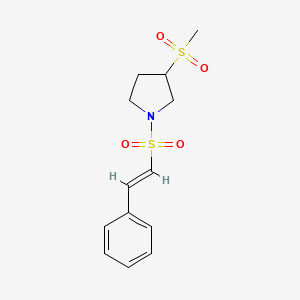
![N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2887914.png)
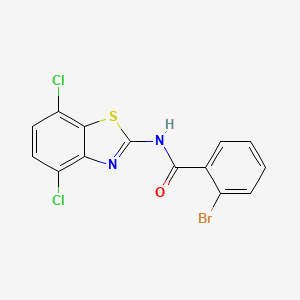
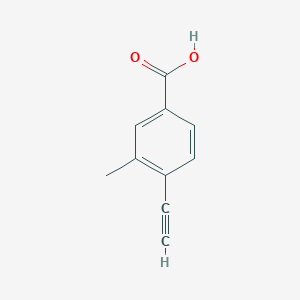
![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)
